molecular formula C10H14O2 B3175948 8-Ethynyl-1,4-dioxaspiro[4.5]decane CAS No. 96184-86-0

8-Ethynyl-1,4-dioxaspiro[4.5]decane

Cat. No. B3175948
Key on ui cas rn: 96184-86-0
M. Wt: 166.22 g/mol
InChI Key: KLQRERRXSGHFPC-UHFFFAOYSA-N
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Patent
US04676604

Procedure details

A solution of 14 g of 1,1-ethylenedioxy-4-(2,2-dibromovinyl)cyclohexane in 70 ml of tetrahydrofuran was cooled to -20° C. and treated slowly at this temperature with 76.62 ml of a 1.4M solution of butyl lithium in hexane (exothermic reaction). The cooling bath was removed and the mixture was left to warm to 20° C. within about 20 minutes. The mixture was subsequently treated with 150 ml of water and extracted three times with diethyl ether. The organic phases were washed twice with water and the wash-water was back-extracted with diethyl ether. The organic phases were dried over magnesium sulphate, filtered and evaporated. Low-pressure chromatography of the resulting, yellow liquid (8 g) on silica gel with ethyl acetate/petroleum ether (vol. 7:93) gave 6.5 g (91%) of 4-ethynyl-1,1-ethylenedioxycyclohexane as a clear liquid.
Name
1,1-ethylenedioxy-4-(2,2-dibromovinyl)cyclohexane
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:14][O:13][C:3]2([CH2:8][CH2:7][CH:6]([CH:9]=[C:10](Br)Br)[CH2:5][CH2:4]2)[O:2]1.C([Li])CCC>O1CCCC1.CCCCCC>[C:9]([CH:6]1[CH2:5][CH2:4][C:3]2([O:2][CH2:1][CH2:14][O:13]2)[CH2:8][CH2:7]1)#[CH:10]

Inputs

Step One
Name
1,1-ethylenedioxy-4-(2,2-dibromovinyl)cyclohexane
Quantity
14 g
Type
reactant
Smiles
C1OC2(CCC(CC2)C=C(Br)Br)OC1
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
WAIT
Type
WAIT
Details
the mixture was left
ADDITION
Type
ADDITION
Details
The mixture was subsequently treated with 150 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
WASH
Type
WASH
Details
The organic phases were washed twice with water
WASH
Type
WASH
Details
the wash-water
EXTRACTION
Type
EXTRACTION
Details
was back-extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
Name
Type
product
Smiles
C(#C)C1CCC2(CC1)OCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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